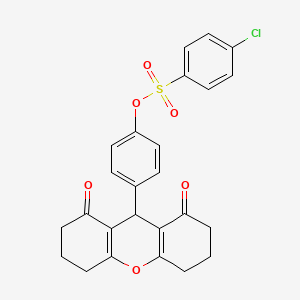
4-(1,8-DIOXO-3,4,5,6,7,9-HEXAHYDRO-2H-XANTHEN-9-YL)PHENYL 4-CHLOROBENZENESULFONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,8-DIOXO-3,4,5,6,7,9-HEXAHYDRO-2H-XANTHEN-9-YL)PHENYL 4-CHLOROBENZENESULFONATE is a complex organic compound that belongs to the class of xanthene derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,8-DIOXO-3,4,5,6,7,9-HEXAHYDRO-2H-XANTHEN-9-YL)PHENYL 4-CHLOROBENZENESULFONATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 9-phenylxanthene-1,8-dione in the presence of a base such as pyridine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,8-DIOXO-3,4,5,6,7,9-HEXAHYDRO-2H-XANTHEN-9-YL)PHENYL 4-CHLOROBENZENESULFONATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(1,8-DIOXO-3,4,5,6,7,9-HEXAHYDRO-2H-XANTHEN-9-YL)PHENYL 4-CHLOROBENZENESULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(1,8-DIOXO-3,4,5,6,7,9-HEXAHYDRO-2H-XANTHEN-9-YL)PHENYL 4-CHLOROBENZENESULFONATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,8-Dioxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine
- 3,4-Dioxo-2,3,4,5,6,7-hexahydrobenzo[b]furans
- 9-(2-p-Tolylethyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Uniqueness
4-(1,8-DIOXO-3,4,5,6,7,9-HEXAHYDRO-2H-XANTHEN-9-YL)PHENYL 4-CHLOROBENZENESULFONATE is unique due to its specific structural features and the presence of both xanthene and sulfonate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C25H21ClO6S |
|---|---|
Molekulargewicht |
484.9 g/mol |
IUPAC-Name |
[4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)phenyl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C25H21ClO6S/c26-16-9-13-18(14-10-16)33(29,30)32-17-11-7-15(8-12-17)23-24-19(27)3-1-5-21(24)31-22-6-2-4-20(28)25(22)23/h7-14,23H,1-6H2 |
InChI-Schlüssel |
MLUHBNBLLWQMDJ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)Cl)C(=O)C1 |
Kanonische SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)Cl)C(=O)C1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















